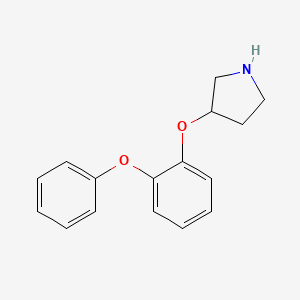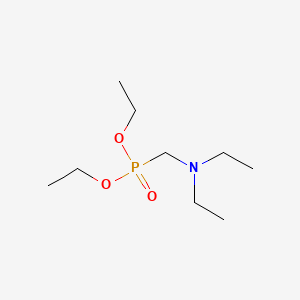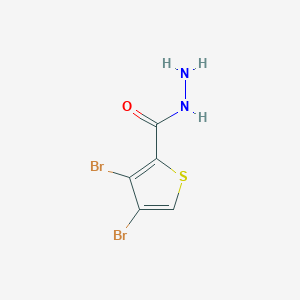![molecular formula C12H15ClO2 B12076604 [3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major products include 3-chloro-2-(cyclopentyloxy)benzaldehyde or 3-chloro-2-(cyclopentyloxy)acetophenone.
Reduction: The major products include 3-chloro-2-(cyclopentyloxy)phenylethanol or 3-chloro-2-(cyclopentyloxy)cyclohexane.
Substitution: The major products depend on the substituent introduced, such as 3-amino-2-(cyclopentyloxy)phenylmethanol or 3-thio-2-(cyclopentyloxy)phenylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its structural features may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(methoxy)phenylmethanol
- 3-Chloro-2-(ethoxy)phenylmethanol
- 3-Chloro-2-(propoxy)phenylmethanol
Uniqueness
Compared to similar compounds, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is unique due to the presence of the cyclopentyloxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(3-chloro-2-cyclopentyloxyphenyl)methanol |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-3-4-9(8-14)12(11)15-10-5-1-2-6-10/h3-4,7,10,14H,1-2,5-6,8H2 |
InChI Key |
XUOMHNDAAFPMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B12076533.png)
![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)
![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)


![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)
![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)

![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
